Cas no 2158846-09-2 (1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one)

1-(3-Methoxy-1,2-thiazol-4-yl)propan-1-one is a specialized organic compound featuring a methoxy-substituted thiazole core linked to a propanone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances solubility and modulates electronic properties, while the thiazole ring contributes to its stability and potential bioactivity. Its well-defined molecular architecture allows for precise functionalization, facilitating its use in heterocyclic chemistry and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity for research applications. Its utility lies in its versatility as a building block for complex molecular frameworks.
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one structure
2158846-09-2 structure
商品名:1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
CAS番号:2158846-09-2
MF:C7H9NO2S
メガワット:171.216860532761
CID:5800463
PubChem ID:165601143

1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
    • EN300-1592250
    • 2158846-09-2
    • インチ: 1S/C7H9NO2S/c1-3-6(9)5-4-11-8-7(5)10-2/h4H,3H2,1-2H3
    • InChIKey: ZZVSLKBZULEWJC-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=N1)OC)C(CC)=O

計算された属性

  • せいみつぶんしりょう: 171.03539970g/mol
  • どういたいしつりょう: 171.03539970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 67.4Ų

1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592250-2.5g
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
2.5g
$2464.0 2023-06-04
Enamine
EN300-1592250-1000mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
1000mg
$914.0 2023-09-23
Enamine
EN300-1592250-0.1g
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
0.1g
$1106.0 2023-06-04
Enamine
EN300-1592250-5000mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
5000mg
$2650.0 2023-09-23
Enamine
EN300-1592250-10000mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
10000mg
$3929.0 2023-09-23
Enamine
EN300-1592250-10.0g
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
10g
$5405.0 2023-06-04
Enamine
EN300-1592250-1.0g
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
1g
$1256.0 2023-06-04
Enamine
EN300-1592250-250mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
250mg
$840.0 2023-09-23
Enamine
EN300-1592250-2500mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
2500mg
$1791.0 2023-09-23
Enamine
EN300-1592250-100mg
1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one
2158846-09-2
100mg
$804.0 2023-09-23

1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one 関連文献

1-(3-methoxy-1,2-thiazol-4-yl)propan-1-oneに関する追加情報

Professional Introduction to 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one (CAS No. 2158846-09-2)

1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2158846-09-2, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of a thiazole moiety in its molecular structure contributes to its distinctive reactivity and biological activity, making it a valuable candidate for further investigation.

The molecular framework of 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one consists of a propanone group linked to a substituted thiazole ring. The 3-methoxy substituent on the thiazole ring enhances its solubility and interaction with biological targets, which is crucial for its role in pharmaceutical applications. This compound’s structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Among these, thiazole derivatives have shown remarkable promise in the development of antimicrobial, anti-inflammatory, and anticancer agents. The compound 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one is no exception and has been studied for its potential in modulating key enzymatic pathways involved in disease progression.

One of the most compelling aspects of this compound is its ability to interact with specific proteins and enzymes. Studies have indicated that it can inhibit certain enzymes by binding to their active sites, thereby disrupting pathological processes. For instance, research has suggested that derivatives of this compound may have inhibitory effects on enzymes such as COX-2 and lipoxygenase, which are implicated in inflammation and oxidative stress.

The synthesis of 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-methoxy group at the 3-position of the thiazole ring is particularly critical and often achieved through nucleophilic substitution reactions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.

The pharmacological profile of this compound has been extensively evaluated through in vitro and in vivo studies. Preliminary results suggest that it exhibits moderate activity against certain bacterial strains, making it a potential candidate for developing novel antibiotics. Additionally, its interaction with mammalian cells has been investigated for possible applications in cancer therapy. The ability of this compound to induce apoptosis in cancer cell lines has been observed, highlighting its therapeutic potential.

The role of computational chemistry in understanding the behavior of 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and identify potential drug targets. These computational approaches complement experimental studies by providing insights into the molecular interactions at an atomic level. This synergy between experimental and computational methods has accelerated the discovery process for new therapeutic agents.

In conclusion, 1-(3-methoxy-1,2-thiazol-4-yl)propan-1-one (CAS No. 2158846-09-2) represents a promising compound in the realm of chemical biology and drug development. Its unique structural features and demonstrated biological activities make it a valuable asset for further research. As our understanding of biochemical pathways continues to evolve, compounds like this one are likely to play a pivotal role in addressing complex diseases through innovative therapeutic strategies.

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